4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine
CAS No.: 1545121-65-0
Cat. No.: VC2877998
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1545121-65-0 |
|---|---|
| Molecular Formula | C11H16N4 |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4-cyclopropyl-6-piperazin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C11H16N4/c1-2-9(1)10-7-11(14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2 |
| Standard InChI Key | WYYVVKSEORTEKX-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC=N2)N3CCNCC3 |
| Canonical SMILES | C1CC1C2=CC(=NC=N2)N3CCNCC3 |
Introduction
Chemical Structure and Properties
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine is characterized by a heterocyclic pyrimidine core substituted with a cyclopropyl group at position 4 and a piperazine moiety at position 6. This unique structural arrangement contributes to its biological activity and chemical reactivity.
Table 1: Chemical Properties of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1545121-65-0 | |
| Molecular Formula | C11H16N4 | |
| Molecular Weight | 204.27 g/mol | |
| Appearance | Not specified in literature | - |
| Solubility | Soluble in organic solvents (DMSO, DMF) | |
| Stability | Stable under standard laboratory conditions |
The compound contains multiple nitrogen atoms within its structure, which enables it to form hydrogen bonds with various biological targets. The cyclopropyl group, a three-membered ring known for its unique conformational properties, contributes to the compound's lipophilicity and stability. Meanwhile, the piperazine moiety serves as a versatile functional group capable of participating in various interactions with biological targets, particularly enzyme binding sites.
Synthesis Methods
The synthesis of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common method includes the reaction of 4-cyclopropyl-2,6-dichloropyrimidine with piperazine. This nucleophilic aromatic substitution reaction proceeds under basic conditions, often using dimethylformamide (DMF) as a solvent at elevated temperatures.
The general synthetic route can be outlined as follows:
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Preparation of 4-cyclopropyl-2,6-dichloropyrimidine through the reaction of appropriate precursors
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Selective nucleophilic substitution with piperazine at the 6-position
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Purification steps to isolate the desired product
The synthesis of related compounds has reported a total yield of around 18.6%, indicating a moderately efficient process. Optimization of reaction conditions, including temperature, solvent selection, and catalyst usage, can improve yield and purity.
Alternative synthetic approaches may involve the cyclization of appropriate precursors. One such method employs the reaction of 2,4-dichloro-6-methylpyrimidine with cyclopropylamine and piperazine under basic conditions. The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the substitution processes.
Biological Activities
Antibacterial Activity
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine and its derivatives have demonstrated significant antibacterial properties. These compounds primarily act as DNA gyrase inhibitors, which are crucial enzymes involved in bacterial DNA replication. The inhibitory activity against DNA gyrase has been measured with IC50 values ranging from 0.231 to 7.592 µM, which is comparable to ciprofloxacin's IC50 of 0.323 µM.
The compound's structural similarity to certain fluoroquinolone antibiotics, particularly in the piperazine moiety, contributes to its antibacterial mechanism. Ciprofloxacin derivatives containing piperazine substituents have shown enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria . The presence of the cyclopropyl group in 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine may further enhance this activity, as similar structural elements are found in effective antibacterial agents like ciprofloxacin.
Mechanism of Action
The biological activity of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine primarily stems from its ability to interact with specific enzymatic targets. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules.
Enzyme Inhibition
Research indicates that this compound and its derivatives may inhibit several key enzymes:
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DNA Gyrase: The compound inhibits bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair in bacteria. This inhibition prevents the relaxation of supercoiled DNA, thereby disrupting bacterial cell division.
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Acetylcholinesterase (AChE): Similar compounds have shown inhibitory effects on AChE, which is crucial for cholinergic neurotransmission. Inhibition of AChE can enhance cholinergic neurotransmission, which is important for cognitive functions such as learning and memory.
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Cyclin-dependent Kinase 4 (CDK4): Compounds with similar structures have been found to inhibit CDK4, an enzyme that plays a significant role in cell cycle regulation. Inhibition of CDK4 can lead to cell cycle arrest and apoptosis in cancer cells.
Molecular Interactions
The compound binds to the active sites of these enzymes, effectively blocking their activity. This interaction leads to alterations in cellular signaling pathways that can induce various biological effects, including antimicrobial activity and apoptosis in tumor cells.
The piperazine moiety plays a crucial role in these interactions, as it can form hydrogen bonds with amino acid residues in the active sites of target enzymes. The cyclopropyl group contributes to the binding affinity through hydrophobic interactions with lipophilic pockets in the enzyme structure.
Structure-Activity Relationships
Understanding the relationship between the structural features of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine and its biological activities is essential for rational drug design. Several structural analogs have been synthesized and evaluated to establish structure-activity relationships.
Table 2: Comparison of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine with Related Compounds
Key structure-activity relationship findings include:
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The cyclopropyl group at position 4 is critical for antibacterial activity, particularly for DNA gyrase inhibition.
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Modifications to the piperazine moiety can significantly alter biological properties, including specificity for different bacterial strains.
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The introduction of additional amino groups can enhance water solubility and bioavailability.
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The basic pyrimidine scaffold is essential for maintaining biological activity across various derivatives.
Research Applications
4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine has several potential research applications in drug discovery and development. Its versatile structure makes it a valuable scaffold for medicinal chemistry research.
Drug Development
The compound serves as a promising lead structure for developing novel antibacterial, antifungal, and anticancer agents. Its ability to inhibit DNA gyrase makes it particularly valuable for addressing antimicrobial resistance, one of the most pressing challenges in modern medicine.
Research has utilized this compound in the synthesis of PI3K/mTOR inhibitors for cancer therapy, highlighting its potential in oncology research. The structural features of this compound allow for various modifications to enhance potency, selectivity, and pharmacokinetic properties.
Combinatorial Chemistry
The compound's structure allows for various modifications, making it suitable for combinatorial chemistry approaches. By systematically varying substituents on the piperazine moiety or other positions of the pyrimidine ring, researchers can generate libraries of compounds for high-throughput screening against various biological targets.
Structure-Based Drug Design
The well-defined binding interactions of 4-Cyclopropyl-6-(piperazin-1-yl)pyrimidine with target enzymes make it valuable for structure-based drug design approaches. Computational modeling of these interactions can guide the rational design of more potent and selective analogs.
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